Thioacetamide

Descripción

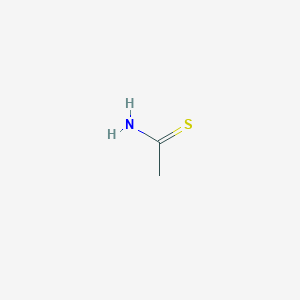

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NS/c1-2(3)4/h1H3,(H2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUKQRDCYNOVPGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NS, Array | |

| Record name | THIOACETAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | THIOACETAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0579 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021340 | |

| Record name | Thioacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

75.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Thioacetamide appears as white crystals with a mercaptan odor., Colorless solid; [ICSC] Colorless or yellow solid with a mild odor of mercaptans; [HSDB] White solid; [CAMEO] Colorless crystalline solid with an odor of rotten eggs; [Alfa Aesar MSDS], COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR. | |

| Record name | THIOACETAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thioacetamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7404 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | THIOACETAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0579 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

5 to 10 mg/mL at 68 °F (NTP, 1992), In ethanol 26.4 g/100 g; sparingly sol in ether, Miscible in benzene, MISCIBLE IN PETROLEUM ETHER, In water, 1.63X10+5 mg/l @ 25 °C., Solubility in water: good | |

| Record name | THIOACETAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | THIOACETAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1318 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | THIOACETAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0579 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

15.2 [mmHg] | |

| Record name | Thioacetamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7404 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Crystals from benzene, Colorless leaflets, Yellow tablets, CRYSTALS FROM ALC, PLATES FROM ETHER | |

CAS No. |

62-55-5, 65680-21-9 | |

| Record name | THIOACETAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thioacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanimidothioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65680-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thioacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000062555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanethioamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2120 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanethioamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thioacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thioacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.493 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/075T165X8M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | THIOACETAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1318 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | THIOACETAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0579 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

234 to 237 °F (NTP, 1992), 113-114 °C, 113-116 °C | |

| Record name | THIOACETAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | THIOACETAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1318 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | THIOACETAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0579 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

A Technical Overview of Thioacetamide Synthesis via Thionation of Acetamide with Phosphorus Pentasulfide

For Research, Scientific, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals in research and development. Thioacetamide and the reagents used in its synthesis are hazardous. This compound is a suspected carcinogen and can cause severe liver damage.[1][2][3] Phosphorus pentasulfide is corrosive and reacts violently with water. All handling and synthesis should be conducted by trained personnel in a properly equipped chemical fume hood with appropriate personal protective equipment.[2][4][5] Adherence to all applicable safety protocols is mandatory.

Introduction

This compound (ethanethioamide) is a prototypical thioamide, an organosulfur compound with significant applications in both organic and inorganic synthesis.[1] It notably serves as a source of sulfide (B99878) ions in solution.[1] The conversion of amides to their corresponding thioamides is a fundamental transformation in organic chemistry, with phosphorus pentasulfide (P₄S₁₀) being a classical and potent reagent for this thionation process.[6] This guide provides a technical summary of the synthesis of this compound from acetamide (B32628) using phosphorus pentasulfide, focusing on the reaction mechanism, quantitative data, and a generalized experimental protocol.

Reaction and Mechanism

The synthesis of this compound from acetamide is achieved by treating acetamide with phosphorus pentasulfide.[1] The idealized chemical equation for this reaction is:

CH₃C(O)NH₂ + 1/4 P₄S₁₀ → CH₃C(S)NH₂ + 1/4 P₄S₆O₄[1]

The mechanism for the thionation of amides using phosphorus pentasulfide is believed to involve the nucleophilic attack of the amide oxygen on a phosphorus atom of the P₄S₁₀ molecule. This is followed by a series of rearrangements that ultimately lead to the formation of the thioamide and phosphorus oxysulfide byproducts.[6] It is suggested that the dimeric form of phosphorus decasulfide (P₄S₁₀) may dissociate into the monomeric phosphorus pentasulfide (P₂S₅) under reflux conditions.[7]

Quantitative Data

The following table summarizes key quantitative data related to the synthesis of this compound and other thioamides using phosphorus pentasulfide.

| Reactant (Amide) | Product (Thioamide) | Yield (%) | Reference |

| Acetamide | This compound | 78 | [6] |

| Benzamide | Thiobenzamide | 85 | [6] |

| N-Methylbenzamide | N-Methylthiobenzamide | 92 | [6] |

| 2-Chloroacetamide | 2-Chlorothis compound | 75 | [6] |

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound. Modifications, particularly regarding solvent, temperature, and purification, may be necessary depending on the scale and desired purity.

Materials:

-

Acetamide[8]

-

Phosphorus pentasulfide[8]

-

Anhydrous dioxane (or another suitable solvent)[6]

-

95% Ethanol (for recrystallization)[8]

-

Saturated ammonium (B1175870) bicarbonate solution[8]

Procedure:

-

In a fume hood, a stirred suspension of acetamide in an anhydrous solvent such as dioxane is prepared.[6]

-

Phosphorus pentasulfide is added to the suspension. In some procedures, the phosphorus pentasulfide may be supported on alumina (B75360) (P₄S₁₀/Al₂O₃).[6]

-

The reaction mixture is heated to reflux for a period of 2-4 hours.[6][8] The progress of the reaction can be monitored using thin-layer chromatography (TLC).[6] Caution: This reaction can be vigorous and may release hydrogen sulfide gas, which is toxic and flammable.[8]

-

After the reaction is complete, the mixture is cooled to room temperature.[6]

-

If a solid support was used, it is removed by filtration and washed with the solvent.[6]

-

The filtrate is then concentrated under reduced pressure.[6]

-

The resulting solid can be neutralized to a pH of 3-4 with a saturated solution of ammonium bicarbonate.[8]

-

The crude this compound is collected by filtration.[8]

-

Purification is achieved by recrystallization from a suitable solvent system, such as 95% ethanol.[8]

Visualizations

Reaction Workflow:

Caption: A diagram illustrating the general experimental workflow for the synthesis of this compound.

Simplified Reaction Mechanism:

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 4. echemi.com [echemi.com]

- 5. nj.gov [nj.gov]

- 6. benchchem.com [benchchem.com]

- 7. Towards Symmetric Thioamides: Microwave-Aided Synthesis of Terephthalic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lu Le Laboratory: Preparation of this compound - Organosulfur Compounds - Lu Le Laboratory [lulelaboratory.blogspot.com]

The Core Mechanism of Thioacetamide-Induced Hepatotoxicity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioacetamide (TAA) is a potent hepatotoxin widely utilized in experimental models to induce both acute and chronic liver injury, mirroring the pathological progression of human liver diseases.[1][2] Its reproducible and dose-dependent toxicity makes it an invaluable tool for studying the mechanisms of liver damage, evaluating potential hepatoprotective agents, and understanding the transition from injury to fibrosis and cirrhosis.[3] This technical guide provides a comprehensive overview of the core mechanisms underlying TAA-induced hepatotoxicity, with a focus on its metabolic activation, the ensuing oxidative stress, and the subsequent cellular and molecular events that culminate in liver pathology.

Metabolic Activation of this compound

The hepatotoxicity of this compound is not intrinsic to the parent compound but is a consequence of its bioactivation within the liver.[4][5] This process is primarily mediated by the cytochrome P450 enzyme system, specifically CYP2E1.[3][6][7]

The metabolic cascade involves a two-step oxidation process:

-

Formation of this compound-S-oxide (TASO): TAA is first oxidized by CYP2E1 to its S-oxide derivative, TASO.[4][5]

-

Formation of this compound-S,S-dioxide (TASO2): TASO is further oxidized to the highly reactive and unstable this compound-S,S-dioxide (TASO2).[3][4][8]

TASO2 is the principal toxic metabolite responsible for initiating cellular damage.[4][9] It is a potent electrophile that readily forms covalent bonds with cellular macromolecules, including proteins and lipids, leading to their dysfunction and initiating a cascade of cytotoxic events.[3][9][10] Interestingly, while hepatocytes readily convert TAA to TASO, TAA itself can inhibit the subsequent oxidation of TASO to the more toxic TASO2, a phenomenon that can influence the dose-response relationship in experimental settings.[4][11]

Oxidative Stress and Cellular Injury

The formation of TASO2 and its interaction with cellular components are pivotal in the induction of oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense capacity of the cell.[12][13]

Key events in TAA-induced oxidative stress include:

-

Lipid Peroxidation: TASO2 initiates the peroxidation of lipids in cellular membranes, leading to loss of membrane integrity and function.[3][10][12]

-

Depletion of Antioxidants: The detoxification of TAA metabolites consumes endogenous antioxidants, particularly glutathione (B108866) (GSH).[14] This depletion of the cellular antioxidant pool exacerbates oxidative damage.

-

Mitochondrial Dysfunction: TAA toxicity is associated with significant mitochondrial damage, including impaired mitochondrial respiration and fragmentation of the rough endoplasmic reticulum.[15][16] This leads to a decline in ATP production and further ROS generation, creating a vicious cycle of cellular injury.

-

Calcium Homeostasis Disruption: this compound-S-oxide has been shown to alter cell permeability and increase intracellular calcium (Ca++) concentrations, which can activate various degradative enzymes and contribute to cell death.[17][18]

These events culminate in centrilobular necrosis, a hallmark of acute TAA-induced liver injury, where the hepatocytes surrounding the central vein are preferentially damaged.[3][8]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Molecular mechanisms in this compound-induced acute and chronic liver injury models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism and Toxicity of this compound and this compound S-Oxide in Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cytochrome P4502E1 induction increases this compound liver injury in diet-restricted rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Single dose intravenous this compound administration as a model of acute liver damage in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Drug-induced-acute liver failure: A critical appraisal of the this compound model for the study of hepatic encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Protein Targets of this compound Metabolites in Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. Canagliflozin attenuates this compound-induced liver injury through modulation of HMGB1/RAGE/TLR4 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pathological and Ultrastructural Study on the Chronic Liver Damage Induced by this compound in Male Rats [ejvs.journals.ekb.eg]

- 16. walshmedicalmedia.com [walshmedicalmedia.com]

- 17. researchgate.net [researchgate.net]

- 18. Amelioration of this compound-induced liver toxicity in Wistar rats by rutin - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of Thioacetamide in Water and Ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of thioacetamide in two common solvents: water and ethanol (B145695). This compound (C₂H₅NS), a versatile organosulfur compound, is utilized in various chemical syntheses and is a subject of interest in toxicological and pharmaceutical research. A thorough understanding of its solubility is paramount for its effective application and for the development of new chemical entities. This document presents quantitative solubility data, detailed experimental methodologies for solubility determination, and a logical workflow for such experiments.

Quantitative Solubility Data

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in solution. For this compound, solubility is significantly influenced by the solvent and the temperature. The following tables summarize the available quantitative data for the solubility of this compound in water and ethanol.

Table 1: Solubility of this compound in Water

| Temperature (°C) | Temperature (K) | Solubility ( g/100 mL) |

| 25 | 298.15 | 16.3[1][2] |

Table 2: Solubility of this compound in Ethanol

| Temperature (°C) | Temperature (K) | Solubility ( g/100 mL) |

| 25 | 298.15 | 26.4[2] |

Note: A study by Huang et al. (2022) determined the solubility of this compound in ethanol from 272.85 K to 323.95 K (-0.3 °C to 50.8 °C); however, the full dataset was not accessible for inclusion in this guide.[3][4]

Experimental Protocols for Solubility Determination

The determination of solubility is a critical experimental procedure in chemical and pharmaceutical sciences. The two most common and reliable methods for determining the equilibrium solubility of a solid in a liquid are the gravimetric method and the shake-flask method.

Gravimetric Method

The gravimetric method is a classic and straightforward technique for determining solubility. It involves the preparation of a saturated solution, followed by the evaporation of the solvent and the weighing of the remaining solute.

Detailed Methodology:

-

Preparation of Saturated Solution:

-

An excess amount of this compound is added to a known volume of the solvent (water or ethanol) in a sealed container, such as a screw-cap vial or a flask with a stopper.

-

The container is then placed in a constant-temperature bath and agitated (e.g., using a magnetic stirrer or an orbital shaker) for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached. The temperature should be carefully controlled and monitored throughout the equilibration process.

-

-

Separation of the Saturated Solution:

-

Once equilibrium is established, the agitation is stopped, and the undissolved solid is allowed to settle.

-

A clear aliquot of the supernatant (the saturated solution) is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE or nylon filter) to prevent any solid particles from being transferred. The filtration apparatus should be at the same temperature as the solution to avoid precipitation or further dissolution.

-

-

Gravimetric Analysis:

-

A clean, dry, and pre-weighed evaporating dish is used to collect a precise volume or weight of the filtered saturated solution.

-

The solvent is then carefully evaporated from the dish. This can be achieved by placing the dish in an oven at a temperature below the decomposition point of this compound but sufficient to evaporate the solvent in a reasonable time. For water, a temperature of around 100-105°C is suitable. For ethanol, a lower temperature (e.g., 60-70°C) should be used. A vacuum oven can also be employed to facilitate evaporation at a lower temperature.

-

The evaporating dish containing the dry this compound residue is then cooled to room temperature in a desiccator to prevent moisture absorption and weighed accurately.

-

The process of heating, cooling, and weighing is repeated until a constant weight is achieved, indicating that all the solvent has been removed.

-

-

Calculation of Solubility:

-

The solubility is calculated as the mass of the dried this compound residue per volume or mass of the solvent used. It is commonly expressed in grams per 100 mL ( g/100 mL) or grams per 100 grams ( g/100 g) of the solvent.

-

Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining equilibrium solubility. It is similar to the gravimetric method in the preparation of the saturated solution but often employs an analytical technique to determine the concentration of the solute in the saturated solution.

Detailed Methodology:

-

Preparation of Saturated Solution:

-

This step is identical to the gravimetric method, where an excess of this compound is equilibrated with the solvent at a constant temperature.

-

-

Sample Withdrawal and Preparation:

-

A sample of the saturated solution is withdrawn as described in the gravimetric method, using a filtered syringe at the same temperature as the equilibration.

-

The withdrawn sample is then accurately diluted with a known volume of a suitable solvent (which may be the same as the solvent used for dissolution or another solvent in which the solute is freely soluble and which is compatible with the analytical method).

-

-

Concentration Analysis:

-

The concentration of this compound in the diluted sample is determined using a suitable analytical technique. Common methods include:

-

High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method. A calibration curve is first prepared using standard solutions of this compound of known concentrations. The concentration of the diluted sample is then determined by comparing its peak area to the calibration curve.

-

UV-Vis Spectroscopy: If this compound has a distinct chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength. A calibration curve based on Beer-Lambert's law is required.

-

Titration: If a suitable titrimetric method is available for this compound, this can be used to determine its concentration.

-

-

-

Calculation of Solubility:

-

The solubility is calculated from the determined concentration of the diluted sample, taking into account the dilution factor. The result is typically expressed in moles per liter (mol/L) or grams per liter (g/L), which can then be converted to other units as needed.

-

Experimental Workflow and Logical Relationships

The process of determining the solubility of a compound like this compound follows a logical sequence of steps, from preparation to final analysis. The following diagram, generated using the DOT language, illustrates this workflow.

References

Thioacetamide-S-oxide and S,S-dioxide: A Technical Guide to their Reactive Metabolites in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioacetamide (TA) is a well-established hepatotoxin utilized in experimental models to induce liver injury, fibrosis, and cirrhosis.[1][2] Its toxicity is not inherent but arises from its metabolic activation in the liver to reactive metabolites: this compound-S-oxide (TASO) and the highly reactive this compound-S,S-dioxide (TASO₂).[3][4] Understanding the formation, reactivity, and downstream consequences of these metabolites is crucial for toxicologists and drug development professionals in assessing and mitigating potential thioamide-induced liver injury. This technical guide provides an in-depth overview of the core aspects of TASO and TASO₂ reactivity, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways.

Metabolic Activation and Reactive Metabolite Formation

The bioactivation of this compound is a two-step oxidative process primarily mediated by the cytochrome P450 enzyme CYP2E1, although other enzymes like the flavin-containing monooxygenase (FMO) may also play a role.[3][5]

-

Formation of this compound-S-oxide (TASO): this compound is first oxidized to the more stable, yet still reactive, this compound-S-oxide.[3]

-

Formation of this compound-S,S-dioxide (TASO₂): TASO undergoes a second oxidation to form the highly electrophilic and unstable this compound-S,S-dioxide.[3][4] TASO₂ is the ultimate toxic metabolite responsible for the subsequent cellular damage.[3]

Interestingly, this compound itself acts as a potent inhibitor of the second oxidative step (TASO to TASO₂), which may contribute to the observed saturation toxicokinetics of this compound in vivo.[3] Furthermore, TASO can be reduced back to this compound in hepatocytes, creating a futile metabolic cycle.[3]

References

- 1. This compound-S-oxide | 2669-09-2 | Benchchem [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Intracellular lactate dehydrogenase concentration as an index of cytotoxicity in rat hepatocyte primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

The Carcinogenic Potential of Thioacetamide: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Thioacetamide (TAA), an organosulfur compound, is a potent hepatotoxin and carcinogen widely utilized in preclinical research to model various stages of liver disease, from fibrosis and cirrhosis to hepatocellular carcinoma (HCC) and cholangiocarcinoma (CCA).[1][2][3] This guide provides a comprehensive overview of TAA's carcinogenic potential, focusing on quantitative data, detailed experimental protocols, and the molecular signaling pathways involved in TAA-induced carcinogenesis. This compound is classified as "reasonably anticipated to be a human carcinogen" (IARC Group 2B), underscoring the importance of understanding its mechanisms for both experimental modeling and human health risk assessment.[4]

Mechanism of Carcinogenesis

This compound is not directly carcinogenic but requires metabolic activation in the liver.[5][6] The cytochrome P450 enzyme CYP2E1 metabolizes TAA into reactive metabolites, this compound-S-oxide and subsequently this compound-S-dioxide.[5][6][7] These highly reactive species induce significant oxidative stress through the peroxidation of lipids in hepatocellular membranes and form covalent bonds with cellular macromolecules, leading to centrilobular necrosis.[5][6]

Chronic exposure to TAA initiates a cascade of events that promote carcinogenesis. The persistent liver injury and regenerative processes create a pro-inflammatory and pro-fibrotic environment. This involves the activation of hepatic stellate cells (HSCs), which transdifferentiate into myofibroblast-like cells and deposit excessive extracellular matrix, leading to liver fibrosis and eventually cirrhosis.[5] This chronic inflammation and tissue remodeling provide a fertile ground for the development of malignant neoplasms.

Quantitative Data on this compound-Induced Carcinogenesis

The carcinogenic effects of this compound are dose- and duration-dependent, and vary based on the animal model and route of administration. The following tables summarize quantitative data from key studies.

Table 1: this compound-Induced Cholangiocarcinoma (CCA) in Rats

| Animal Model | TAA Administration | Duration | Pathological Findings | Tumor Incidence | Reference |

| Male Sprague-Dawley Rats | 300 mg/l in drinking water | 9 weeks | Biliary dysplasia | - | [8] |

| 16 weeks | Invasive intestinal-type CCA | - | [8] | ||

| 22 weeks | Invasive intestinal-type CCA | 100% | [8][9] |

Table 2: this compound-Induced Hepatocellular Carcinoma (HCC) in Rodents

| Animal Model | TAA Administration | Duration | Pathological Findings | Tumor Incidence | Reference |

| Male ACI Rats | 0.035% in diet | 1 year | Cirrhosis, neoplastic nodules, HCC | Not specified | [10] |

| Male Swiss Mice | 0.03% in diet (post-partial hepatectomy) | 4-13 months | Liver tumors | Higher than intact mice | [11] |

| Rats | 200 mg/kg IP, twice a week | 16 weeks | Hepatocellular carcinoma | Not specified | [12] |

| Rats (with DEN initiator) | 300 mg/kg IP, thrice a week | 4 weeks | Hepatocellular carcinoma | High reproducibility | [13][14] |

Table 3: this compound-Induced Liver Fibrosis and Cirrhosis Models

| Animal Model | TAA Administration | Duration | Pathological Outcome | Reference |

| Rats | 150-300 mg/kg IP, thrice a week | 11-16 weeks | Liver fibrosis, cirrhosis | [5] |

| Rats | 150 mg/kg IP, three times a week | 11 weeks | Chronic liver injury and fibrosis | [2] |

| Mice | 300 mg/L in drinking water | 2-4 months | Chronic liver injury and fibrosis | [2] |

| Rats | 200 mg/kg IP, once a week | 24 weeks | Advanced hepatic fibrosis | [15] |

Key Experimental Protocols

Reproducible animal models are crucial for studying carcinogenesis. The following are detailed methodologies for inducing liver cancer and related pathologies using this compound.

Protocol 1: Induction of Cholangiocarcinoma in Rats

-

Animal Model: Male Sprague-Dawley rats, weighing approximately 350 g.[1][8]

-

Carcinogen Preparation and Administration: Prepare a solution of this compound in drinking water at a concentration of 300 mg/l.[1][8] Provide this solution as the sole source of drinking water for the duration of the experiment.

-

Experimental Timeline and Monitoring:

-

House the animals under standard laboratory conditions.

-

Monitor water consumption and animal health regularly.

-

At weekly intervals, beginning at 5 weeks, euthanize a subset of animals for histological examination of the liver.[8]

-

-

Endpoint Analysis:

-

Harvest liver tissue and fix in 10% neutral buffered formalin.

-

Embed tissues in paraffin (B1166041) and prepare sections for Hematoxylin and Eosin (H&E) staining to assess morphology.

-

Perform immunohistochemical staining for markers such as cytokeratin 19 (CK19) to confirm biliary origin of tumors.[8]

-

Expect to observe biliary dysplasia around week 9, and invasive CCA by week 16, with a 100% incidence by week 22.[8][9]

-

Protocol 2: Induction of Hepatocellular Carcinoma in Rats (Initiator-Promoter Model)

-

Initiation Step: Administer a single intraperitoneal (IP) injection of diethylnitrosamine (DEN) at a dose of 200 mg/kg to initiate carcinogenesis.[13][14]

-

Promotion Step: Two weeks after DEN administration, begin the promotion phase with this compound. Administer TAA at a dose of 300 mg/kg via IP injection, three times a week for four consecutive weeks.[13][14]

-

Experimental Timeline and Monitoring:

-

Monitor the animals for signs of toxicity and weight loss.

-

The total duration of the induction phase is approximately 6 weeks.

-

-

Endpoint Analysis:

-

At the end of the experimental period, euthanize the animals and collect blood and liver tissue.

-

Analyze serum for liver function markers (e.g., ALT, AST) and tumor markers (e.g., AFP).

-

Perform gross pathological examination of the liver for nodules.

-

Conduct histological analysis (H&E staining) of liver sections to confirm the presence of HCC.

-

Molecular analyses such as RNA sequencing can be performed on liver tissues to investigate altered gene expression pathways.[13]

-

Signaling Pathways in this compound-Induced Carcinogenesis

Several signaling pathways are implicated in the progression of liver disease to cancer following this compound administration.

Metabolic Activation and Oxidative Stress

The initial step in TAA-induced toxicity is its metabolic activation by CYP2E1, leading to the production of reactive oxygen species (ROS) and subsequent oxidative stress.

Caption: Metabolic activation of TAA leading to oxidative stress and cell death.

TGF-β Signaling in Liver Fibrosis

Chronic liver injury induced by TAA activates the Transforming Growth Factor-beta (TGF-β) signaling pathway, a key driver of liver fibrosis.

Caption: TGF-β/Smad3 signaling cascade in TAA-induced liver fibrosis.

Proto-Oncogene Upregulation in Cholangiocarcinoma

The progression from biliary dysplasia to invasive CCA in TAA-treated rats is associated with the upregulation of key proto-oncogenes.[8]

Caption: Upregulation of c-Met and c-erbB-2 in the progression to CCA.

General Experimental Workflow for Carcinogenesis Studies

The following diagram illustrates a typical workflow for investigating the carcinogenic potential of this compound in an animal model.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Standard operating procedures in experimental liver research: this compound model in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Molecular mechanisms in this compound-induced acute and chronic liver injury models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Metabolism and Toxicity of this compound and this compound S-Oxide in Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound-induced intestinal-type cholangiocarcinoma in rat: an animal model recapitulating the multi-stage progression of human cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. This compound hepatocarcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of partial hepatectomy on tumor incidence and metabolism of mice fed this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Molecular Changes Following Induction of Hepatocellular Carcinoma by Diethylnitrosamine and this compound, and Subsequent Treatment with Dioscorea membranacea Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molecular Changes Following Induction of Hepatocellular Carcinoma by Diethylnitrosamine and this compound, and Subsequent Treatment with Dioscorea membranacea Extract [medsci.org]

- 15. Model of Liver Fibrosis Induction by this compound in Rats for Regenerative Therapy Studies - PMC [pmc.ncbi.nlm.nih.gov]

The In-Situ Reagent: A Technical Guide to the Historical Use of Thioacetamide in Qualitative Inorganic Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the historical application of thioacetamide as an in-situ source of hydrogen sulfide (B99878) for the precipitation of metal cations in classical qualitative inorganic analysis schemes. For decades, this compound offered a significant improvement in safety and convenience over the direct use of hazardous hydrogen sulfide gas, fundamentally altering laboratory practices for the separation and identification of ions. This document details the underlying chemistry, experimental protocols, and quantitative data that defined its use.

Introduction: The Shift from H₂S Gas to this compound

Historically, the separation of metallic cations into analytical groups relied heavily on the selective precipitation of their sulfides. The traditional reagent, hydrogen sulfide (H₂S), while effective, is a toxic and foul-smelling gas, posing significant risks and logistical challenges in a laboratory setting.[1] Its use required specialized equipment, such as the Kipp's apparatus, and extensive ventilation to minimize exposure.[1]

In the mid-20th century, this compound (CH₃CSNH₂) emerged as a superior alternative.[2][3][4] This white, crystalline, water-soluble solid hydrolyzes when heated in aqueous solutions to generate hydrogen sulfide directly within the analysis mixture.[3][5][6] This in-situ generation offered several key advantages:

-

Enhanced Safety: It minimized the release of free H₂S gas into the laboratory environment, reducing toxicity and odor issues.[1]

-

Improved Precipitate Quality: The slow, homogeneous generation of sulfide ions from this compound hydrolysis results in the formation of denser, more crystalline precipitates that are easier to separate by centrifugation or filtration, a notable improvement over the often colloidal precipitates formed with H₂S gas.[3]

-

Convenience: It eliminated the need for a gas-generating apparatus, simplifying the overall analytical procedure.[1]

Despite its advantages, it is crucial to note that this compound itself is classified as a carcinogen and is known to be hepatotoxic, requiring careful handling.[1][5][7]

The Core Chemistry: Hydrolysis and Precipitation

The utility of this compound lies in its hydrolysis reaction, which is catalyzed by acid and accelerated by heat. The reaction proceeds in steps, ultimately producing hydrogen sulfide, which then acts as the precipitating agent.

The overall precipitation reaction can be generalized as: M²⁺ + CH₃C(S)NH₂ + 2H₂O → MS(s) + CH₃C(O)NH₂ + 2H⁺[5]

The mechanism of this compound hydrolysis is a key aspect of its function. The process involves the protonation of the thioamide followed by nucleophilic attack by water.

Caption: Reaction pathway for this compound hydrolysis and subsequent metal sulfide precipitation.

Quantitative Principles of Selective Precipitation

The separation of cations using this compound is governed by the principles of chemical equilibrium, specifically the solubility product constant (Ksp) of the metal sulfides and the concentration of sulfide ions (S²⁻) in the solution. The S²⁻ concentration is, in turn, controlled by the pH of the solution due to the equilibria of the weak acid H₂S.

H₂S ⇌ H⁺ + HS⁻ HS⁻ ⇌ H⁺ + S²⁻

In strongly acidic solutions (low pH), the equilibrium is shifted to the left, resulting in a very low [S²⁻]. Only the most insoluble metal sulfides (those with the smallest Ksp values), such as those of Group II cations (e.g., CuS, PbS, CdS, HgS, Bi₂S₃, As₂S₃, Sb₂S₃, SnS₂), will precipitate under these conditions.[5] In basic solutions (high pH), the [S²⁻] is much higher, allowing for the precipitation of more soluble sulfides, such as those of Group III cations (e.g., ZnS, NiS, CoS, MnS).

Table 1: Solubility Product Constants (Ksp) of Relevant Metal Sulfides at 25°C

| Cation Group | Compound | Ksp Value |

| Group II | Mercury(II) Sulfide, HgS | 2.0 x 10⁻⁵³[7] |

| Copper(II) Sulfide, CuS | 6.0 x 10⁻³⁷[7][8] | |

| Bismuth(III) Sulfide, Bi₂S₃ | 1.0 x 10⁻⁹⁷ | |

| Cadmium Sulfide, CdS | 8.0 x 10⁻²⁸[7] | |

| Lead(II) Sulfide, PbS | 3.0 x 10⁻²⁸[7] | |

| Tin(II) Sulfide, SnS | 1.0 x 10⁻²⁵ | |

| Antimony(III) Sulfide, Sb₂S₃ | 1.3 x 10⁻³³[3] | |

| Group III | Cobalt(II) Sulfide, CoS (α) | 5.0 x 10⁻²²[7] |

| Nickel(II) Sulfide, NiS (α) | 3.0 x 10⁻²⁰[7] | |

| Iron(II) Sulfide, FeS | 6.0 x 10⁻¹⁹[8] | |

| Zinc Sulfide, ZnS | 2.0 x 10⁻²⁵[8] | |

| Manganese(II) Sulfide, MnS (pink) | 3.0 x 10⁻¹³ |

Note: Ksp values can vary slightly between sources.

Table 2: Optimal pH Conditions for Sulfide Precipitation

| Cation Group | pH Range | [S²⁻] Concentration | Precipitated Sulfides |

| Group II | ~0.5 - 1.0 | Low | Highly insoluble sulfides (e.g., CuS, PbS, CdS) |

| Group III | ~8 - 9 | High | Moderately soluble sulfides (e.g., ZnS, NiS, CoS) |

Experimental Protocols

The following sections provide generalized, step-by-step methodologies for the precipitation of cation groups using this compound, typical of classical qualitative analysis schemes.

Precipitation of Group II Cations (Acidic Sulfide Group)

This procedure is performed on the supernatant remaining after the separation of Group I cations (insoluble chlorides).

-

pH Adjustment: Transfer the solution (e.g., 15 drops) to a centrifuge tube.[2] Carefully add 6 M ammonia (B1221849) (NH₃) dropwise until the solution is just basic (test with litmus (B1172312) paper). Then, re-acidify by adding 2 M HCl dropwise until the pH is between 2 and 3. Finally, add a calculated amount of acid (e.g., 7 drops of 2 M HCl for a 2.5 mL final volume) to bring the final pH to approximately 0.5.[2][5] This precise pH control is critical for selectivity.

-

This compound Addition: Add 4-10 drops of a 1 M (or ~11-13%) this compound solution to the pH-adjusted sample.[2][9][10]

-

Heating: Place the centrifuge tube in a boiling water bath for 5-7 minutes.[2][11] This heating step is essential to promote the hydrolysis of this compound and ensure complete precipitation.[6] The formation of a colored precipitate indicates the presence of Group II cations.

-

Centrifugation and Separation: Remove the tube from the water bath, cool it, and then centrifuge for 1-2 minutes to pellet the sulfide precipitate.[10] Decant the supernatant, which will contain cations from Groups III, IV, and V, into a separate clean test tube.

-

Washing: Wash the precipitate by adding hot water containing a small amount of ammonium (B1175870) chloride (NH₄Cl), vortexing, centrifuging, and discarding the wash solution.[2] This removes any co-precipitated or entrained ions from subsequent groups. The washed precipitate is now ready for further separation and identification of individual Group II cations.

Caption: Experimental workflow for the precipitation of Group II cations using this compound.

Precipitation of Group III Cations (Basic Sulfide Group)

This procedure is performed on the supernatant from the Group II separation.

-

pH Adjustment: To the supernatant from the Group II separation, add solid ammonium chloride (if not already present) and then add 15 M aqueous ammonia (NH₄OH) until the solution is distinctly alkaline (pH ~9). The ammonium chloride/ammonia mixture creates a buffer system.

-

This compound Addition: Add 10-15 drops of 1 M this compound solution.

-

Heating and Precipitation: Gently heat the solution in a hot water bath. The higher pH increases the sulfide ion concentration, causing the precipitation of Group III sulfides (ZnS, NiS, CoS, MnS) and hydroxides (Al(OH)₃, Cr(OH)₃).

-

Separation and Washing: Centrifuge the mixture to separate the solid precipitate from the supernatant (which contains Group IV and V cations). Wash the precipitate with water containing a small amount of ammonium sulfide to prevent peptization (re-dissolving into a colloidal state). The precipitate is then ready for further analysis.

Conclusion

This compound represented a pivotal advancement in the practice of qualitative inorganic analysis. By providing a safer and more convenient method for the in-situ generation of hydrogen sulfide, it streamlined classical analytical workflows while improving the physical characteristics of the resulting sulfide precipitates. While modern instrumental techniques have largely superseded these wet chemical methods for routine analysis, the principles of selective precipitation and the chemistry of this compound remain fundamental concepts in the teaching and understanding of chemical equilibria and separation science. This historical perspective offers valuable insights into the evolution of analytical chemistry for today's scientists and researchers.

References

- 1. researchgate.net [researchgate.net]

- 2. web.williams.edu [web.williams.edu]

- 3. chemconnections.org [chemconnections.org]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Pathways in this compound hydrolysis in aqueous acid: detection by kinetic analysis - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. chem21labs.com [chem21labs.com]

- 8. Solubility Product Constant Data Table [groups.chem.ubc.ca]

- 9. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 10. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 11. chem.libretexts.org [chem.libretexts.org]

Thioacetamide (CAS No. 62-55-5): A Technical Guide to its Core Research Applications

For Researchers, Scientists, and Drug Development Professionals

Thioacetamide (TAA), a sulfur-containing organic compound, is a versatile and widely utilized chemical in various scientific research domains. Its ability to induce controlled organ damage, act as a sulfur source in nanomaterial synthesis, and serve as a classical analytical reagent makes it an invaluable tool. This technical guide provides an in-depth overview of the core research applications of this compound, complete with detailed experimental protocols, quantitative data, and visual workflows to support researchers in their experimental design and execution.

Induction of Liver Injury in Animal Models

This compound is a well-established hepatotoxin used to induce acute and chronic liver injury in animal models, closely mimicking the pathophysiology of human liver diseases such as fibrosis and cirrhosis.[1][2] Its hepatotoxicity stems from its metabolic activation by cytochrome P450 enzymes (CYP2E1) in the liver to highly reactive metabolites, this compound-S-oxide and this compound-S,S-dioxide.[3] These metabolites covalently bind to liver macromolecules, leading to oxidative stress, centrilobular necrosis, inflammation, and the activation of hepatic stellate cells (HSCs), which are central to the fibrogenesis process.[3][4]

Key Signaling Pathway in this compound-Induced Liver Fibrosis

A critical pathway implicated in the progression of liver fibrosis induced by this compound is the Transforming Growth Factor-beta (TGF-β)/Smad signaling cascade.[5][6][7] Upon liver injury, TGF-β1 is upregulated and binds to its receptor, initiating a signaling cascade that leads to the phosphorylation of Smad2 and Smad3. These phosphorylated Smads then form a complex with Smad4, which translocates to the nucleus and acts as a transcription factor, promoting the expression of pro-fibrotic genes, including those for collagens and other extracellular matrix (ECM) proteins. This leads to the excessive deposition of ECM, a hallmark of fibrosis.[5][8]

Quantitative Data for this compound-Induced Liver Injury Models

The dosage, route of administration, and duration of this compound treatment can be varied to induce different degrees and types of liver injury. The following table summarizes common protocols used in rodent models.

| Animal Model | This compound Dose | Route of Administration | Frequency & Duration | Resulting Pathology |

| Acute Liver Failure | ||||

| C57BL/6J Mice (Female, 7 weeks old) | Single dose | Intraperitoneal (i.p.) | Once | Severe acute liver injury within 24 hours.[9] |

| Wistar and Lewis Rats | 350 mg/kg | Intraperitoneal (i.p.) | Single injection | Optimal dose for acute liver failure induction.[10] |

| Chronic Liver Fibrosis/Cirrhosis | ||||

| Sprague-Dawley Rats | 150 mg/kg | Intraperitoneal (i.p.) | 3 times per week for 8 weeks | Liver fibrosis.[11] |

| Sprague-Dawley Rats | 200 mg/kg | Intraperitoneal (i.p.) | 3 times per week for 8 weeks | High-dose model for liver fibrosis.[11] |

| Wistar Rats | 200 mg/kg | Intraperitoneal (i.p.) | 3 times per week for 8 weeks | Liver fibrosis.[12] |

| Sprague-Dawley Rats | 150 mg/kg | Intraperitoneal (i.p.) | 3 times per week for 11 weeks | Chronic liver injury and fibrosis.[13][14] |

| Rats | 200 mg/kg | Intraperitoneal (i.p.) | Twice weekly for 14 weeks | Liver fibrosis.[11] |

| Rats | 200 mg/kg | Intraperitoneal (i.p.) | Once a week for 24 weeks | Advanced liver fibrosis with low mortality.[15][16] |

| Mice | 300 mg/L | In drinking water | 2-4 months | Chronic liver injury and fibrosis.[4][13][14] |

| Rats | 0.05%, 0.1%, or 0.15% | In drinking water | Up to 12 weeks | Dose-dependent liver cirrhosis.[17] |

| Rats | 15 and 50 mg/kg/day | Oral gavage | 7 days | Dose-dependent toxicity with decreased body weight.[18] |

| Rats | 10 and 30 mg/kg/day | Oral gavage | 28 days | Dose-dependent toxicity.[18] |

Experimental Protocol: Induction of Chronic Liver Fibrosis in Rats

This protocol is a widely adopted method for inducing reproducible liver fibrosis.

Materials:

-

This compound (CAS 62-55-5)

-

Sterile 0.9% saline solution

-

Sprague-Dawley rats (male, 8 weeks old)

-

Syringes and needles for intraperitoneal injection

-

Animal balance

Procedure:

-

Preparation of this compound Solution: Prepare a fresh solution of this compound in sterile 0.9% saline. For a dose of 200 mg/kg, a concentration of 20 mg/mL is often convenient. Ensure the this compound is completely dissolved.

-

Animal Dosing: Weigh each rat accurately to determine the precise volume of the this compound solution to be administered.

-

Administration: Administer the this compound solution via intraperitoneal (i.p.) injection at a dose of 200 mg/kg body weight.[11]

-

Dosing Schedule: Repeat the injections three times per week for a total of 8 weeks to induce significant liver fibrosis.[11][12]

-

Monitoring: Monitor the animals regularly for signs of distress, weight loss, and changes in behavior.

-

Confirmation of Fibrosis: At the end of the treatment period, sacrifice the animals and collect liver tissue for histological analysis (e.g., H&E, Masson's trichrome staining) and biochemical assays (e.g., hydroxyproline (B1673980) content) to confirm the extent of fibrosis.

Synthesis of Metal Sulfide (B99878) Nanoparticles

This compound is a preferred sulfur source in the synthesis of metal sulfide nanoparticles due to its ability to release sulfide ions in a controlled manner upon hydrolysis or thermal decomposition.[19] This allows for better control over the nucleation and growth of nanoparticles, leading to materials with desired sizes and morphologies. It is commonly used in hydrothermal, solvothermal, and sonochemical synthesis methods.[20][21]

Quantitative Data for Metal Sulfide Nanoparticle Synthesis

The following table provides examples of the synthesis of different metal sulfide nanoparticles using this compound.

| Metal Sulfide | Metal Precursor | Sulfur Source | Solvent | Method | Reaction Conditions | Resulting Nanoparticles |

| CdS | Cadmium Acetate Dihydrate | This compound | Water | Sonochemical | Ultrasonic irradiation for 1 hour | Spherical nanoparticles, ~20 nm average size.[22] |

| CuS | Copper Chloride (CuCl₂·2H₂O) | This compound | Deionized Water | Hydrothermal | 120-200°C for 10-24 hours in an autoclave | Nanorods and microtubes.[23][24] |

| Bi₂S₃ | Bismuth Chloride (BiCl₃) | This compound | 1,2-Propanediol | Reflux | 187°C for 6 hours | Single-crystalline nanowires.[25] |

| ZnₓCd₁₋ₓS | Cadmium Acetate, Zinc Acetate | This compound | Ethanol (B145695) | Wet Chemistry | 50°C for 4 hours, followed by annealing | ZnₓCd₁₋ₓS nanoparticles.[26] |

Experimental Protocol: Hydrothermal Synthesis of Copper Sulfide (CuS) Nanorods

This protocol describes a typical hydrothermal method for synthesizing CuS nanostructures.

Materials:

-

Copper(II) chloride dihydrate (CuCl₂·2H₂O)

-

This compound (CH₃CSNH₂)

-

Polyethylene glycol (PEG, Mn=400)

-

Deionized water

-

Teflon-lined stainless-steel autoclave (50 mL)

Procedure:

-

Precursor Solution Preparation: In a typical synthesis, dissolve 0.002 mol (0.341 g) of CuCl₂·2H₂O and 0.004 mol (0.30 g) of this compound in deionized water. Add 0.1 g of PEG as a surfactant.[24]

-

Autoclave Loading: Transfer the homogeneous solution into a 50 mL Teflon-lined stainless-steel autoclave, filling it up to 70% of its total volume with deionized water.[23]

-

Hydrothermal Reaction: Seal the autoclave and maintain it at a constant temperature (e.g., 180°C) for a specific duration (e.g., 10 hours).[23]

-

Cooling and Collection: Allow the autoclave to cool down to room temperature naturally.

-

Washing and Drying: Collect the resulting black precipitate by centrifugation. Wash the product several times with distilled water and absolute ethanol to remove any unreacted precursors and byproducts. Finally, dry the product in a vacuum oven at 60°C for 3 hours.[25]

-

Characterization: Characterize the synthesized CuS nanostructures using techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), and transmission electron microscopy (TEM) to determine their crystal structure, morphology, and size.

Applications in Analytical Chemistry

In classical qualitative and quantitative inorganic analysis, this compound serves as a convenient and safer in-situ source of hydrogen sulfide (H₂S) for the precipitation of metal sulfides.[27] The hydrolysis of this compound in aqueous solutions, which is catalyzed by acid and accelerated by heat, generates H₂S, which then reacts with metal ions to form insoluble sulfide precipitates.[27] This method avoids the direct handling of the highly toxic and foul-smelling hydrogen sulfide gas.

Logical Relationship in Sulfide Precipitation

The precipitation of metal sulfides is highly dependent on the pH of the solution. By controlling the acidity, different groups of cations can be selectively precipitated.

Experimental Protocol: Qualitative Analysis of Group II Cations

This protocol outlines the general procedure for the precipitation of Group II cations using this compound.

Materials:

-

Test solution containing Group II cations (e.g., Cu²⁺, Cd²⁺, Pb²⁺, Bi³⁺)

-

6 M Ammonia (B1221849) solution (NH₃)

-

2 M Hydrochloric acid (HCl)

-

1 M this compound solution

-

Litmus (B1172312) paper or pH indicator paper

-

Centrifuge and test tubes

-

Water bath

Procedure:

-

Initial pH Adjustment: Take approximately 15 drops of the test solution in a test tube. Add 6 M ammonia solution dropwise with stirring until the solution is basic (test with red litmus paper).[1]

-

Acidification: Carefully add 2 M HCl dropwise until the solution is acidic, and then add an additional 7 drops of 2 M HCl. Add 4 drops of 1 M this compound solution and dilute with water to a final volume of 2.5 mL. The pH should now be approximately 0.5.[1]

-

Precipitation: Heat the solution in a boiling water bath for 5-10 minutes.[1][28] The sulfides of the Group II cations will precipitate.

-

Separation: Centrifuge the mixture to separate the precipitate from the supernatant. The supernatant will contain cations from subsequent groups.

-

Washing: Wash the precipitate with hot water containing a few drops of ammonium (B1175870) chloride (NH₄Cl) to remove any co-precipitated impurities.[1]

-

Further Analysis: The precipitate containing the Group II sulfides can then be subjected to further separation and identification tests for individual cations.

Quantitative Analysis

This compound can also be used for the quantitative precipitation of certain metal ions. For instance, lead can be quantitatively precipitated as lead sulfide (PbS) from an ammoniacal solution containing EDTA as a complexing agent to prevent the precipitation of lead hydroxide.[29][30] The amount of precipitate can then be determined gravimetrically. Similarly, argentometric coulometric titration can be employed for the quantitative determination of this compound itself.[31]

References

- 1. web.williams.edu [web.williams.edu]

- 2. researchgate.net [researchgate.net]

- 3. Molecular mechanisms in this compound-induced acute and chronic liver injury models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Standard operating procedures in experimental liver research: this compound model in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dendropanax morbifera Ameliorates this compound-Induced Hepatic Fibrosis via TGF-β1/Smads Pathways [ijbs.com]

- 6. Molecular mechanisms in this compound-induced acute and chronic liver injury models [ouci.dntb.gov.ua]

- 7. Dendropanoxide Alleviates this compound-induced Hepatic Fibrosis via Inhibition of ROS Production and Inflammation in BALB/C Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The Hepatoprotective Effect of Piperine Against this compound-Induced Liver Fibrosis in Mice: The Involvement of miR-17 and TGF-β/Smads Pathways [frontiersin.org]

- 9. TAA-induced acute liver failure model | SMC Laboratories Inc. [smccro-lab.com]

- 10. biomed.cas.cz [biomed.cas.cz]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Standard Operating Procedures in Experimental Liver Research: this compound model in mice and rats | Semantic Scholar [semanticscholar.org]

- 14. scholars.mssm.edu [scholars.mssm.edu]

- 15. Model of Liver Fibrosis Induction by this compound in Rats for Regenerative Therapy Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. Integrated transcriptomic analysis of liver and kidney after 28 days of this compound treatment in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Unravelling the intricacies of solvents and sulfur sources in colloidal synthesis of metal sulfide semiconductor nanocrystals - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC01414F [pubs.rsc.org]

- 20. Response surface methodology: a powerful tool for optimizing the synthesis of metal sulfide nanoparticles for dye degradation - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00390F [pubs.rsc.org]

- 21. urfjournals.org [urfjournals.org]

- 22. Synthesis and Characterization of Cadmium-Thioacetamide Nanocomposites Using a Facile Sonochemical Approach: A precursor for Producing CdS Nanoparticles via Thermal Decomposition [ijnnonline.net]

- 23. primescholars.com [primescholars.com]

- 24. primescholars.com [primescholars.com]

- 25. Surfactant and this compound-assisted reflux synthesis of Bi2S3 nanowires | Journal of Materials Research | Cambridge Core [cambridge.org]

- 26. Metal Sulfide Nanoparticles: Precursor Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Hydrogen sulfide - Wikipedia [en.wikipedia.org]

- 28. chem.libretexts.org [chem.libretexts.org]

- 29. datapdf.com [datapdf.com]

- 30. pubs.acs.org [pubs.acs.org]

- 31. Argentomctric coulomelric titration of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Thioacetamide's Role in Oxidative Stress Induction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanisms by which thioacetamide (TAA), a potent hepatotoxin, induces oxidative stress, a critical factor in cellular damage and the pathogenesis of liver injury. This document provides a comprehensive overview of TAA's metabolic activation, the subsequent generation of reactive oxygen and nitrogen species, its impact on antioxidant defense systems, and the key signaling pathways implicated in the toxic response. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in toxicology, pharmacology, and drug development.

Core Mechanism of this compound-Induced Oxidative Stress

This compound (TAA) is an organosulfur compound that requires metabolic activation to exert its toxic effects.[1][2] This bioactivation primarily occurs in the liver, making it the principal target organ of TAA toxicity. The process is initiated by the cytochrome P450 enzyme system, particularly CYP2E1, which metabolizes TAA into highly reactive intermediates.[3]

The metabolic activation of TAA proceeds through a two-step oxidation process.[1][2] First, TAA is oxidized to this compound-S-oxide (TASO). Subsequently, TASO is further oxidized to the highly reactive and unstable this compound-S,S-dioxide (TASO2).[1][2] TASO2 is the ultimate toxic metabolite responsible for inducing severe oxidative stress.[1] It readily reacts with cellular macromolecules, including lipids and proteins, leading to widespread cellular damage.[2][3]

The interaction of TASO2 with cellular components generates a cascade of reactive oxygen species (ROS), including superoxide (B77818) anions and hydrogen peroxide.[4] This surge in ROS overwhelms the cellular antioxidant defense mechanisms, leading to a state of oxidative stress. This imbalance is characterized by increased lipid peroxidation, protein carbonylation, and depletion of endogenous antioxidants.[4][5]

Quantitative Data on this compound-Induced Oxidative Stress Markers

The administration of this compound to animal models results in significant and measurable changes in various biomarkers of oxidative stress and liver injury. The following tables summarize quantitative data from studies investigating the effects of TAA in rats.

Table 1: Effect of this compound on Liver Function Enzymes

| Parameter | Control Group | This compound-Treated Group | Fold Change | Reference |

| Alanine Aminotransferase (ALT) (U/L) | 25.5 ± 2.1 | 145.8 ± 12.3 | ~5.7 | [6] |

| Aspartate Aminotransferase (AST) (U/L) | 65.3 ± 5.4 | 289.6 ± 25.1 | ~4.4 | [6] |

| Alkaline Phosphatase (ALP) (U/L) | 112.7 ± 9.8 | 254.3 ± 21.9 | ~2.3 | [6] |

Values are presented as mean ± standard deviation. TAA was administered at a dose of 200 mg/kg intraperitoneally, twice a week for 8 weeks.

Table 2: Effect of this compound on Markers of Oxidative Stress

| Parameter | Control Group | This compound-Treated Group | Fold Change | Reference |

| Malondialdehyde (MDA) (nmol/mg protein) | 60.25 ± 1.55 | 95.59 ± 7.5 | ~1.6 | [4] |

| Protein Carbonyls (nmol/mg protein) | 1.2 ± 0.15 | 3.8 ± 0.4 | ~3.2 | [7] |

Values are presented as mean ± standard deviation. TAA was administered at a dose of 100 mg/kg intraperitoneally, every other day for 8 weeks for the MDA data and 350 mg/kg (two injections with an 8-hour interval) for the protein carbonyl data.

Table 3: Effect of this compound on Antioxidant Enzyme Activities

| Enzyme | Control Group | This compound-Treated Group | Fold Change | Reference |

| Superoxide Dismutase (SOD) (U/mg protein) | 686 ± 18.6 | 339 ± 46.7 | ~ -2.0 | [4] |

| Catalase (CAT) (U/mg protein) | 1.98 ± 0.01 | 1.79 ± 0.04 | ~ -1.1 | [4] |

| Glutathione (B108866) Peroxidase (GPx) (U/mg protein) | 7.38 ± 0.23 | 4.95 ± 0.33 | ~ -1.5 | [4] |

Values are presented as mean ± standard deviation. TAA was administered at a dose of 100 mg/kg intraperitoneally, every other day for 8 weeks.

Key Signaling Pathways in this compound-Induced Oxidative Stress

This compound-induced oxidative stress triggers a complex network of signaling pathways that ultimately determine the fate of the cell, leading to either adaptation and survival or apoptosis and necrosis.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[8] Oxidative stress induced by TAA leads to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus.[9] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression.[9] This includes enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[9]

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial in mediating cellular responses to a variety of extracellular stimuli, including oxidative stress.[10] TAA-induced ROS can activate several MAPK cascades, including p38 MAPK, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK).[1][10] The activation of these kinases involves a phosphorylation cascade.[10] Persistent activation of p38 and JNK is often associated with pro-inflammatory gene expression and apoptosis, contributing to TAA-induced liver injury.[1][11]

Apoptosis Pathway